molecular formula C₁₄H₈S₂ B1145072 Phenanthro[1,10-cd][1,2]dithiole CAS No. 158690-51-8

Phenanthro[1,10-cd][1,2]dithiole

Cat. No.: B1145072
CAS No.: 158690-51-8
M. Wt: 240.34
InChI Key:
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Description

Phenanthro[1,10-cd][1,2]dithiole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes a phenanthrene core and two sulfur atoms, forming a dithiole ring. The presence of sulfur atoms imparts unique electronic properties to the compound, making it a valuable subject of study for various scientific applications .

Preparation Methods

The synthesis of Phenanthro[1,10-cd][1,2]dithiole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of phenanthrene-9,10-dione with Lawesson’s reagent, which facilitates the formation of the dithiole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes .

Chemical Reactions Analysis

Phenanthro[1,10-cd][1,2]dithiole undergoes a variety of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to thiols .

Mechanism of Action

The mechanism by which Phenanthro[1,10-cd][1,2]dithiole exerts its effects is primarily related to its electronic properties. The sulfur atoms in the dithiole ring contribute to the compound’s ability to participate in electron transfer reactions. This makes it an effective electron donor or acceptor in various chemical processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through electron transfer mechanisms .

Comparison with Similar Compounds

Phenanthro[1,10-cd][1,2]dithiole can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific electronic properties, which are influenced by the sulfur atoms in the dithiole ring. This makes it particularly valuable for applications requiring precise control over electron transfer processes .

Properties

IUPAC Name

10,11-dithiatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8S2/c1-2-5-10-9(4-1)8-13-14-11(10)6-3-7-12(14)15-16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNIHMCQNLMCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)SSC4=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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